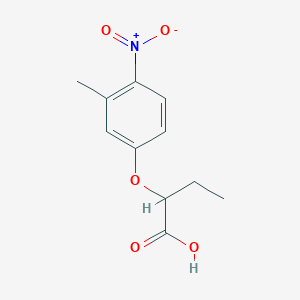

2-(3-Methyl-4-nitrophenoxy)butanoic acid

Description

Contextualization within Phenoxybutanoic Acid Chemistry

Phenoxyalkanoic acids are a well-established class of organic compounds, recognized for their structural similarity to the plant hormone auxin. nih.gov This mimicry has led to their widespread investigation and use in agriculture, particularly as herbicides for controlling broadleaf weeds. researchgate.netmdpi.com The basic structure consists of a phenyl ring linked via an ether bond to an alkanoic acid. Variations in the substituents on the phenyl ring and the length and branching of the acid side-chain give rise to a vast array of derivatives with differing biological activities and physical properties.

The butanoic acid moiety in 2-(3-Methyl-4-nitrophenoxy)butanoic acid distinguishes it from more commonly studied phenoxyacetic and phenoxypropanoic acids. The longer four-carbon chain can influence properties such as solubility, lipophilicity, and the compound's interaction with biological targets. The presence of a methyl group and a nitro group on the phenoxy ring further modifies its electronic and steric characteristics, setting it apart from foundational compounds in this class like 2,4-Dichlorophenoxyacetic acid (2,4-D).

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science is largely potential rather than established, due to a scarcity of dedicated research. However, its structure suggests several areas of interest. The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's acidity and reactivity. In related fields, nitrated aromatic compounds are precursors for the synthesis of amines, which are fundamental building blocks in pharmaceuticals and materials science.

Furthermore, the chirality of the molecule, with a stereocenter at the second carbon of the butanoic acid chain, presents opportunities for stereoselective synthesis and the study of enantiomeric-specific biological activity. The broader family of phenoxyalkanoic acid derivatives has been explored for applications beyond herbicides, including as potential therapeutic agents. For instance, related structures known as fibrates are used as lipid-modifying agents. scispace.comresearchgate.net The specific combination of substituents in this compound makes it a candidate for synthesis and screening in various biological assays.

Overview of Current Research Trajectories and Gaps

The most significant aspect of the current research landscape for this compound is the lack of published studies focusing specifically on it. This represents a major research gap. There is no readily available literature detailing its synthesis, spectroscopic characterization, crystal structure, or biological activity.

Current research on related compounds, however, provides a clear trajectory for future work. A logical first step would be the targeted synthesis of this compound. A common method for synthesizing similar compounds involves the reaction of a substituted phenol (B47542) with an appropriate bromoalkanoic acid ester, followed by hydrolysis of the ester. scispace.comresearchgate.net For example, the synthesis of the related 2-Methyl-2-(4-nitrophenoxy)propanoic acid was achieved by reacting 4-nitrophenol (B140041) with ethyl 2-bromo-2-methylpropionate. scispace.comresearchgate.net

Following a successful synthesis, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be essential. A particularly valuable line of inquiry would be single-crystal X-ray diffraction to determine its precise three-dimensional structure. This would provide valuable data for computational modeling and structure-activity relationship studies. The crystallographic data for the related propanoic acid derivative provides a useful point of comparison (see Table 2).

Screening for biological activity would be another critical research direction. Given its structural similarity to known herbicides, its potential as a phytotoxic agent could be investigated. Additionally, inspired by the therapeutic applications of other phenoxyalkanoic acids, it could be evaluated for other biological activities. The current void in the literature presents a clear opportunity for foundational research into the properties and potential applications of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 869948-84-5 |

| Molecular Formula | C11H13NO5 |

| Molecular Weight | 239.23 g/mol |

Data sourced from commercial supplier catalogs as academic studies are unavailable. matrixscientific.com

Table 2: Comparative Crystallographic Data for a Related Compound: 2-Methyl-2-(4-nitrophenoxy)propanoic acid

| Parameter | Value |

| Formula | C10H11NO5 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.296 |

| b (Å) | 7.0348 |

| c (Å) | 14.518 |

| β (°) | 93.794 |

| Volume (ų) | 2170.2 |

This data pertains to a structurally similar compound and is provided for contextual comparison. scispace.comresearchgate.net

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-10(11(13)14)17-8-4-5-9(12(15)16)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYZYNZBXPNNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC(=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273814 | |

| Record name | 2-(3-Methyl-4-nitrophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869948-84-5 | |

| Record name | 2-(3-Methyl-4-nitrophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869948-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-4-nitrophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Pathways for 2 3 Methyl 4 Nitrophenoxy Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2-(3-methyl-4-nitrophenoxy)butanoic acid identifies two primary strategic disconnections to simplify the molecule into readily available starting materials. The most logical disconnection is at the ether linkage (C–O), a common strategy for aryloxyalkanoic acids. This leads to two key synthons: a substituted phenol (B47542), specifically 3-methyl-4-nitrophenol (B363926), and a butanoic acid derivative, such as a 2-halobutanoate ester.

Classical Synthetic Approaches to Phenoxybutanoic Acid Derivatives

The classical synthesis builds upon the retrosynthetic blueprint, typically involving a sequence of nitration, etherification, and hydrolysis.

Esterification Reactions in Side Chain Elaboration

In the synthesis of phenoxybutanoic acids, the butanoic acid side chain is typically introduced using an alkyl 2-halobutanoate, such as ethyl 2-bromobutanoate. The use of an ester form serves a dual purpose: it acts as a protecting group for the carboxylic acid functionality, preventing it from interfering with the base-catalyzed etherification, and it enhances the reactivity of the alpha-carbon for nucleophilic substitution.

Aromatic Nitration Strategies for Position-Specific Functionalization

The introduction of the nitro group at the C4 position of the 3-methylphenol core is a critical step that relies on the principles of electrophilic aromatic substitution. The starting material, 3-methylphenol, contains two activating, ortho-, para-directing groups: a hydroxyl (–OH) group and a methyl (–CH₃) group. vedantu.com The hydroxyl group is a more powerful activating group than the methyl group.

During mononitration of 3-methylphenol, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions ortho and para to the hydroxyl group (positions 2, 4, and 6). vedantu.com The position ortho to both groups (position 2) is sterically hindered. doubtnut.com Therefore, nitration primarily yields a mixture of 4-nitro-3-methylphenol and 6-nitro-3-methylphenol. vedantu.com The desired 3-methyl-4-nitrophenol intermediate can then be separated from this mixture for use in the subsequent etherification step. Reaction conditions, such as the choice of nitrating agent (e.g., dilute nitric acid or a mixture of nitric and sulfuric acids) and temperature, are controlled to favor mononitration and manage isomer distribution.

Etherification Techniques for Phenoxy Linkage Formation (e.g., Williamson Ether Synthesis Variants)

The formation of the ether bond is most commonly achieved via the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide or phenoxide. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the 3-methyl-4-nitrophenol intermediate is first deprotonated with a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl 2-halobutanoate (e.g., ethyl 2-bromobutanoate) to displace the halide and form the ether linkage. youtube.com

Common bases and solvents for this reaction are chosen to optimize yield and minimize side reactions, such as elimination. libretexts.org A summary of typical conditions is presented in the table below.

| Base | Solvent | Temperature | Notes |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (CH₃CN), Acetone | Reflux | A common and moderately strong base suitable for phenols. researchgate.netmdpi.com |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to Room Temp. | A very strong, non-nucleophilic base that ensures complete deprotonation of the phenol. youtube.comlibretexts.org |

| Sodium Hydroxide (B78521) (NaOH) | Water, Ethanol (B145695) | Varies | Can be used, though may lead to hydrolysis of the ester if conditions are not controlled. khanacademy.org |

Carboxylic Acid Group Formation and Manipulation

The final step in the classical synthesis is the conversion of the ester group on the side chain to a carboxylic acid. This is typically accomplished through hydrolysis. Base-catalyzed hydrolysis (saponification) is frequently employed, using aqueous solutions of bases like sodium hydroxide or lithium hydroxide, followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate salt and yield the final this compound product. nih.govscispace.com

Advanced and Stereoselective Synthesis of this compound Isomers

The target compound possesses a chiral center at the C2 position of the butanoic acid chain. The classical synthesis described above utilizes a racemic alkyl 2-halobutanoate, resulting in a racemic mixture of the final product. For applications where a single enantiomer is required, stereoselective synthetic methods must be employed.

The most direct approach to obtaining an enantiomerically pure or enriched product is to use a stereochemically defined starting material. The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is characterized by an inversion of stereochemistry at the electrophilic carbon center. wikipedia.org Therefore, by starting with an enantiomerically pure form of ethyl 2-halobutanoate, one can produce the corresponding inverted enantiomer of the product. For instance:

Reacting 3-methyl-4-nitrophenoxide with (S)-ethyl 2-bromobutanoate would yield (R)-ethyl 2-(3-methyl-4-nitrophenoxy)butanoate .

Reacting 3-methyl-4-nitrophenoxide with (R)-ethyl 2-bromobutanoate would yield (S)-ethyl 2-(3-methyl-4-nitrophenoxy)butanoate .

Subsequent hydrolysis of these separated esters would provide the respective enantiomerically pure (R)- or (S)-2-(3-methyl-4-nitrophenoxy)butanoic acid. An alternative to stereoselective synthesis is the resolution of the final racemic acid, which involves using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. researchgate.net

Enantioselective Synthesis of Chiral Centers at C-2 of the Butanoic Acid Moiety

The creation of the single stereocenter at the C-2 position of the butanoic acid moiety with high enantiopurity is a primary challenge in the synthesis of this compound. A principal strategy for achieving this is through the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org

One of the most effective and widely used classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.org In a typical sequence, the butanoic acid moiety is first coupled to an Evans auxiliary, such as (S)-4-benzyl-2-oxazolidinone. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the electrophile (in this case, a precursor to the 3-methyl-4-nitrophenoxy group) to attack from the less hindered face. This process establishes the desired stereocenter at the C-2 position with a high degree of control. nih.gov Finally, the chiral auxiliary is cleaved from the product, typically through hydrolysis or aminolysis, to yield the enantiomerically enriched this compound and recover the auxiliary for reuse. wikipedia.orgsigmaaldrich.com

Other notable chiral auxiliaries applicable to this type of synthesis include pseudoephedrine and Oppolzer's camphorsultam, which operate under similar principles of steric control to induce asymmetry. wikipedia.org

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Feature | Typical Application | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Rigid bicyclic structure provides excellent steric hindrance. | Asymmetric alkylations, aldol (B89426) reactions. | wikipedia.org |

| Pseudoephedrine | Forms a stable chelated enolate, directing alkylation. | Asymmetric alkylation of carboxylic acid derivatives. | wikipedia.org |

| Camphorsultam | Sulfonamide-based auxiliary offering high crystallinity and stereocontrol. | Asymmetric Diels-Alder, alkylation, and aldol reactions. | wikipedia.org |

| 8-phenylmenthol | One of the earliest auxiliaries used for asymmetric synthesis. | Asymmetric synthesis of prostaglandins. | slideshare.net |

Diastereoselective Synthetic Routes and Control

Diastereoselective control is fundamental when a molecule has or acquires multiple stereocenters during its synthesis. While this compound possesses only one chiral center, diastereoselective strategies are crucial during intermediate steps, particularly when employing chiral auxiliaries. The reaction of a chiral molecule with an achiral one can lead to the formation of diastereomers, and controlling the ratio of these products is key to an efficient synthesis.

For instance, in an asymmetric aldol reaction utilizing an Evans oxazolidinone auxiliary, two new contiguous stereocenters can be formed simultaneously. wikipedia.org The stereochemical outcome (syn vs. anti diastereomer) is highly dependent on the geometry of the enolate intermediate. The formation of the (Z)-enolate, typically achieved using a boron-based Lewis acid like dibutylboron triflate and a hindered base, leads preferentially to the syn-aldol adduct. wikipedia.org This level of control is essential for building complex molecular architectures.

Similarly, the alkylation of enolates derived from pseudoephedrine amides also proceeds with high diastereoselectivity. wikipedia.org The lithium enolate forms a rigid chelate with the auxiliary's hydroxyl and methoxy (B1213986) groups, presenting a defined steric environment that directs the approach of the electrophile. This results in the preferential formation of one diastereomer. The ability to dictate the formation of a specific diastereomer in an intermediate step is a powerful tool for ensuring the final product has the correct absolute stereochemistry after the removal of the auxiliary. nih.gov

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and highly selective routes to chiral molecules. nih.gov For aryloxyalkanoic acids like this compound, enzymatic methods offer environmentally benign alternatives to classical resolution or asymmetric synthesis. researchgate.net

A prominent chemoenzymatic strategy is the kinetic resolution of a racemic mixture using lipases. mdpi.com Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a racemic ester. nih.gov In a typical process, racemic this compound ethyl ester would be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Aspergillus niger lipase. mdpi.comnih.gov The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate, leaving the other enantiomer of the ester largely unreacted. mdpi.com This allows for the separation of the enantioenriched acid from the unreacted ester, both of which can be isolated with high enantiomeric excess (ee). mdpi.com

Another powerful chemoenzymatic approach involves the asymmetric reduction of a carbon-carbon double bond. researchgate.net A precursor molecule, methyl 2-(3-methyl-4-nitrophenoxy)but-2-enoate, can be synthesized via chemical methods. The C=C double bond can then be reduced enantioselectively using an ene-reductase (ER) enzyme, often from the Old Yellow Enzyme (OYE) family. nih.govresearchgate.net Depending on the specific ene-reductase chosen, it is possible to selectively synthesize either the (R)- or (S)-enantiomer of the final product. researchgate.net This method avoids the need for resolution and can provide the desired enantiomer directly in high yield and ee. researchgate.net

Catalytic Approaches (e.g., Ni-Catalyzed Asymmetric Hydrogenation for related structures)

Catalytic asymmetric hydrogenation is a highly efficient method for the synthesis of chiral compounds, offering high atom economy. researchgate.net While precious metals like rhodium, ruthenium, and iridium are traditionally used, there is growing interest in developing catalysts based on more earth-abundant and cost-effective first-row transition metals, such as nickel. princeton.edunih.gov

Nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters represents a potent strategy for synthesizing chiral 2-aryloxyalkanoic acids. princeton.edunih.govnih.gov This approach would involve the hydrogenation of an unsaturated precursor, such as ethyl 2-(3-methyl-4-nitrophenoxy)but-2-enoate. The catalyst system typically consists of a nickel(II) salt (e.g., NiCl₂, Ni(OAc)₂) and a chiral bidentate phosphine (B1218219) ligand. princeton.edunih.gov Ligands like (Me-DuPhos) or (S,S)-Ph-BPE have proven effective in inducing high enantioselectivity. princeton.edunih.gov The reaction proceeds with high conversion and can deliver the desired enantiomer of the product in excellent yield and enantiomeric excess (up to >99% ee). nih.gov Mechanistic studies suggest that the reaction involves the formation of a nickel hydride species which undergoes conjugate addition to the unsaturated ester. princeton.edunih.gov

Table 2: Example of Ni-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Esters | Ni(OAc)₂ / (R,R)-Me-DuPhos | Chiral Saturated Esters | High | High | princeton.edunih.gov |

Exploitation of Key Condensation Reactions (e.g., Knoevenagel Condensation for derivatives)

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The Knoevenagel condensation is a particularly useful reaction for creating α,β-unsaturated compounds, which can serve as key precursors for this compound. organic-chemistry.orgrsc.org The reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst. rsc.org

To synthesize a precursor for the target molecule, 3-methyl-4-nitrophenol could first be converted to 3-methyl-4-nitrophenoxyacetaldehyde. This aldehyde can then undergo a Knoevenagel condensation with diethyl malonate. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. rsc.orgresearchgate.net The product of this reaction is an α,β-unsaturated diester. This intermediate can then be elaborated through a series of steps, including selective hydrolysis, decarboxylation, and asymmetric hydrogenation (as described in section 2.3.4), to yield the final chiral butanoic acid. The efficiency of the Knoevenagel condensation can be enhanced through the use of alternative catalysts like triphenylphosphine (B44618) or by employing microwave irradiation, which can lead to higher yields and shorter reaction times under solvent-free conditions. organic-chemistry.org

Applications of Lewis Acid Activation in Stereoselective Transformations

Lewis acids are indispensable tools in stereoselective synthesis, where they function by activating electrophiles, thereby increasing their reactivity and influencing the stereochemical outcome of a reaction. nih.govnih.gov Their role is often to coordinate to a carbonyl group or other heteroatom, lowering the energy of the transition state and providing a defined steric environment. nih.gov

In the context of synthesizing this compound, Lewis acids are critical components in many of the strategies previously discussed. For example, in the diastereoselective aldol reactions using Evans auxiliaries, the choice of Lewis acid (e.g., dibutylboron triflate, titanium tetrachloride) is crucial for controlling the enolate geometry and, consequently, the diastereoselectivity of the aldol addition. wikipedia.org Similarly, Lewis acids like tin(IV) chloride are used to catalyze asymmetric ene reactions involving chiral glyoxylate (B1226380) esters. wikipedia.org

Beyond these roles, Lewis acids can also act as catalysts in their own right. For instance, mild Lewis acids such as magnesium perchlorate (B79767) (Mg(ClO₄)₂) or copper(II) triflate (Cu(OTf)₂) have been shown to be highly efficient catalysts for the esterification of carboxylic acids under gentle, room-temperature conditions. organic-chemistry.org This could be applied for the protection or derivatization of the butanoic acid moiety during the synthetic sequence. The ability of a Lewis acid to work in tandem with a chiral nucleophilic catalyst can also lead to powerful bifunctional catalytic systems for asymmetric transformations. nih.gov

Utilization of Nitro-Mannich Reactions in Butanoic Acid Scaffold Construction

The Nitro-Mannich reaction, also known as the aza-Henry reaction, is a carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine. wikipedia.org This reaction is a valuable method for the synthesis of β-nitroamines, which are versatile synthetic intermediates. nih.govresearchgate.net

While not a direct route to an aryloxyalkanoic acid, the Nitro-Mannich reaction can be employed to construct the functionalized butanoic acid backbone. For example, a reaction between nitroethane and an imine derived from an appropriate aldehyde could establish the C2-C3 bond of the butanoic acid scaffold. The resulting β-nitroamine product offers significant synthetic flexibility. wikipedia.org The nitro group can be reduced to an amine to generate 1,2-diamines, or it can be converted into a carbonyl group via the Nef reaction, providing access to β-aminocarbonyl compounds. wikipedia.org

Modern advancements have led to the development of highly enantioselective and diastereoselective Nitro-Mannich reactions. nih.gov These are often catalyzed by chiral metal complexes (e.g., Cu(II)-BOX complexes) or bifunctional organocatalysts like thiourea (B124793) derivatives. wikipedia.orgnih.gov These catalysts can activate both the nucleophile (nitroalkane) and the electrophile (imine) simultaneously, leading to the formation of the product with excellent stereocontrol. wikipedia.org This methodology provides a powerful way to construct chiral building blocks that can be further elaborated into complex molecules like derivatives of this compound. researchgate.net

Development of Synthetic Precursors and Intermediates for this compound

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key building blocks: 3-methyl-4-nitrophenol and ethyl 2-bromobutanoate.

Synthesis of 3-Methyl-4-nitrophenol

The precursor 3-methyl-4-nitrophenol is typically synthesized from m-cresol (B1676322). One common industrial method is a two-step process involving nitrosation followed by oxidation. In this procedure, m-cresol is first reacted with nitrous acid to form 3-methyl-4-nitrosophenol. This intermediate is then oxidized, often using nitric acid, to yield 3-methyl-4-nitrophenol.

Alternatively, a one-step nitration of m-cresol can be employed. This method, however, requires careful control of reaction conditions to favor the formation of the desired 4-nitro isomer over other potential isomers, thereby ensuring a higher purity of the precursor.

Synthesis of Ethyl 2-bromobutanoate

Ethyl 2-bromobutanoate serves as the second key precursor. A prevalent method for its synthesis is the esterification of 2-bromobutyric acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester.

Another synthetic route to ethyl 2-bromobutanoate involves the bromination of ethyl butanoate using a suitable brominating agent. Careful control of the reaction is necessary to ensure selective bromination at the alpha-position of the ester.

Optimization of Reaction Conditions for Yield and Purity

The core of the synthesis of this compound lies in the Williamson ether synthesis, where the sodium salt of 3-methyl-4-nitrophenol reacts with ethyl 2-bromobutanoate to form ethyl 2-(3-methyl-4-nitrophenoxy)butanoate. This intermediate ester is then hydrolyzed to the final acid product. The optimization of this two-step sequence is paramount for achieving high yield and purity.

Williamson Ether Synthesis: A Study in Optimization

The reaction between the 3-methyl-4-phenoxide and ethyl 2-bromobutanoate is influenced by several factors, including the choice of base, solvent, and reaction temperature. A variety of bases can be used to deprotonate the 3-methyl-4-nitrophenol, with common choices being sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃). The selection of the base can significantly impact the reaction rate and the formation of byproducts.

The solvent also plays a crucial role. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often favored as they can effectively solvate the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide oxygen and facilitating the SN2 reaction.

The reaction temperature is another critical parameter that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to an increase in side reactions, such as elimination reactions of the alkyl halide or decomposition of the products. Therefore, an optimal temperature must be determined to balance the reaction rate and the formation of impurities.

To illustrate the impact of these parameters, the following data table presents representative findings from optimization studies on analogous phenoxyalkanoic acid syntheses.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaOH | Ethanol | 80 | 12 | 65 |

| 2 | K₂CO₃ | DMF | 100 | 8 | 85 |

| 3 | NaH | THF | 65 | 10 | 78 |

| 4 | K₂CO₃ | Acetonitrile | 80 | 12 | 92 |

This is an interactive data table based on generalized findings for Williamson ether synthesis and may not represent the exact results for this compound.

Hydrolysis of the Ester Intermediate

The final step in the synthesis is the hydrolysis of the ethyl 2-(3-methyl-4-nitrophenoxy)butanoate intermediate. This can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to yield the carboxylic acid.

The table below outlines typical conditions for the hydrolysis of the ester intermediate.

| Entry | Hydrolysis Condition | Reagent | Temperature (°C) | Reaction Time (h) | Purity (%) |

| 1 | Acidic | 2M HCl | 100 | 6 | 95 |

| 2 | Basic | 2M NaOH, then H⁺ | 90 | 4 | 98 |

| 3 | Acidic | 1M H₂SO₄ | 100 | 8 | 93 |

| 4 | Basic | 1M KOH, then H⁺ | 90 | 5 | 97 |

This is an interactive data table illustrating general hydrolysis conditions and may not reflect the precise outcomes for ethyl 2-(3-methyl-4-nitrophenoxy)butanoate.

Through the careful development of synthetic precursors and the systematic optimization of reaction conditions for both the Williamson ether synthesis and the subsequent hydrolysis, high yields and purities of this compound can be reliably achieved.

Iii. Chemical Reactivity and Derivatization Strategies of 2 3 Methyl 4 Nitrophenoxy Butanoic Acid

Reaction Mechanisms Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes nucleophilic acyl substitution. masterorganicchemistry.com In this class of reactions, the hydroxyl (-OH) group of the carboxyl function is replaced by another nucleophile. masterorganicchemistry.com The reactivity of the carbonyl carbon is enhanced by the polarization of the C=O bond, which imparts a partial positive charge on the carbon, making it susceptible to nucleophilic attack. masterorganicchemistry.com

Key reactions involving the carboxylic acid moiety include:

Esterification: In the presence of an alcohol and an acid catalyst (Fischer esterification), the carboxylic acid can be converted into an ester. The reaction mechanism involves the initial protonation of the carbonyl oxygen by the strong acid, which activates the carbonyl group for nucleophilic attack by the alcohol. orientjchem.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. orientjchem.org

Amide Formation: Direct reaction with an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. orientjchem.org To overcome this, the reaction is either performed at high temperatures (above 100°C) to drive off water or, more commonly, facilitated by coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile. orientjchem.orgwikipedia.org

Conversion to Acyl Halides: Carboxylic acids can be converted to more reactive acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂). orientjchem.org The mechanism involves the conversion of the carboxylic acid's -OH group into an acyl chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride. wikipedia.org

Reaction Mechanisms Involving the Nitrophenyl Moiety

The nitrophenyl moiety is characterized by the presence of a strong electron-withdrawing nitro (–NO₂) group attached to the aromatic ring. This group significantly influences the reactivity of the ring system.

Reduction of the Nitro Group: The nitro group is one of the functional groups most amenable to reduction. wikipedia.org This transformation is of significant synthetic importance as it converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group (–NH₂). masterorganicchemistry.com The reduction proceeds through a six-electron process, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov A wide array of reagents can accomplish this reduction, with common methods including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel is a highly effective method. masterorganicchemistry.com

Metals in Acidic Media: Easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl are widely used for the reduction of aromatic nitro compounds. masterorganicchemistry.com

| Reagent/Method | Product | Reference |

| H₂, Pd/C | 2-(4-Amino-3-methylphenoxy)butanoic acid | masterorganicchemistry.com |

| Fe, HCl | 2-(4-Amino-3-methylphenoxy)butanoic acid | wikipedia.org |

| Sn, HCl | 2-(4-Amino-3-methylphenoxy)butanoic acid | masterorganicchemistry.com |

| Sodium Hydrosulfite | 2-(4-Amino-3-methylphenoxy)butanoic acid | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. numberanalytics.comlibretexts.org This reaction allows for the displacement of a leaving group on the aromatic ring by a nucleophile. numberanalytics.com The nitro group provides stabilization for the negatively charged intermediate, known as a Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group. numberanalytics.comlibretexts.org While the parent compound lacks a conventional leaving group like a halide, the strong activation by the nitro group could potentially facilitate substitution reactions under specific conditions. The SNAr mechanism typically involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. libretexts.org

Functional Group Transformations and Modifications of the Phenoxybutanoic Acid Core

The core structure of 2-(3-methyl-4-nitrophenoxy)butanoic acid is built upon a stable ether linkage. However, under forcing conditions, this bond can be cleaved.

Acidic Cleavage of the Ether Bond: Ethers are generally unreactive, but the C–O bond can be broken by treatment with strong acids, most commonly HBr or HI. libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com For an aryl alkyl ether like this compound, the cleavage mechanism results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org Nucleophilic attack by the halide ion (e.g., Br⁻ or I⁻) occurs at the alkyl carbon (the carbon of the butanoic acid side chain), as nucleophilic substitution on an aromatic ring carbon is unfavorable. libretexts.orglibretexts.org The reaction at the chiral center of the butanoic acid moiety would proceed via an SN2 mechanism, leading to inversion of stereochemistry. The resulting phenolic product, 3-methyl-4-nitrophenol (B363926), does not react further. libretexts.org

Derivatization for Enhanced Analytical Detection and Characterization

Derivatization is a technique used to modify a compound to enhance its properties for analytical purposes, such as improving volatility for gas chromatography (GC) or increasing detection sensitivity. usgs.gov

The formation of an amide bond via the coupling of the carboxylic acid moiety with an amine is a cornerstone of derivatization. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid.

Mechanism with Carbodiimides (DCC, EDC): Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used. The carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a proficient acylating agent that is readily attacked by an amine nucleophile to form the amide bond, releasing a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). peptide.com To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt can react with the O-acylisourea intermediate to form an active ester, which then reacts with the amine. peptide.comnih.gov

| Coupling Reagent | Additive (Optional) | Base (Optional) | Reference |

| EDC | HOBt | DIPEA | nih.gov |

| DCC | DMAP | - | growingscience.com |

| HATU | DIPEA | DIPEA | nih.govgrowingscience.com |

Converting the non-volatile carboxylic acid to a more volatile ester is a common strategy for analysis by gas chromatography (GC). lu.se Esterification improves chromatographic separation and provides better sensitivity. americanlaboratory.com

Methylation with Diazomethane: Diazomethane (CH₂N₂) is a highly effective reagent for converting carboxylic acids into their corresponding methyl esters. usgs.gov The reaction is rapid and quantitative, even in the presence of trace amounts of water. usgs.gov

Esterification with Boron Trifluoride-Methanol: A solution of boron trifluoride (BF₃) in methanol (B129727) is another common reagent for preparing methyl esters for GC analysis. usgs.gov The BF₃ acts as a Lewis acid catalyst to facilitate the esterification reaction.

Acid-Catalyzed Esterification with Methanol: A straightforward method involves heating the sample in methanol with a strong acid catalyst, such as HCl or H₂SO₄. americanlaboratory.com This process drives the Fischer esterification equilibrium toward the formation of the methyl ester. americanlaboratory.com

The synthesis of an N-phenyl amide derivative involves the specific coupling of the carboxylic acid with aniline (B41778) or a substituted aniline. This reaction follows the general principles of acid-amine coupling described previously. The use of coupling reagents is essential to activate the carboxylic acid for attack by the weakly nucleophilic aniline. nih.gov The resulting N-phenyl amide can significantly alter the chemical and physical properties of the parent molecule.

Hydrazine-Based Derivatization (e.g., 3-Nitrophenylhydrazine) for Carbonyl/Carboxyl Groups

The carboxylic acid moiety of this compound is a prime target for derivatization, a process often employed to enhance analytical detection and quantification. Hydrazine-based reagents, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), are widely used for this purpose, particularly in the context of liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.netnih.gov

The reaction involves the coupling of the carboxylic acid with 3-NPH to form a stable hydrazone derivative. This process is not spontaneous and requires the use of a condensing reagent, or coupling agent, to activate the carboxyl group. nih.gov A common and effective coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in the presence of a catalyst like pyridine. nih.govresearchgate.net The derivatization significantly improves the ionization efficiency and chromatographic retention of the analyte, leading to substantial gains in detection sensitivity for LC-MS/MS-based targeted metabolomics. acs.org This methodology has been successfully applied to a wide range of carboxyl-containing metabolites, including organic acids, amino acids, and fatty acids. nih.govacs.orgacs.org The resulting 3-nitrophenylhydrazone derivative exhibits enhanced signal intensity, allowing for detection at low concentrations, with limits of detection reported in the high femtomole to low picomole range for various carboxylates. nih.gov

Table 1: Typical Conditions for 3-NPH Derivatization of Carboxylic Acids

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Derivatizing Agent | 3-Nitrophenylhydrazine (3-NPH) | Reacts with the carboxyl group to form a detectable hydrazone. | nih.govresearchgate.net |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid for reaction with 3-NPH. | nih.govresearchgate.netacs.org |

| Catalyst | Pyridine | Facilitates the coupling reaction. | nih.govacs.org |

| Solvent | Aqueous/Organic Mixture (e.g., 50-70% Methanol) | Solubilizes reactants and facilitates the reaction. | researchgate.netacs.org |

| Temperature | Room Temperature (e.g., 23-25°C) | Allows the reaction to proceed efficiently without degradation. | researchgate.netacs.org |

| Reaction Time | 15 - 90 minutes | Sufficient time for the derivatization to reach completion. | researchgate.netresearchgate.net |

Chiral Derivatizing Agents for Stereoisomer Analysis

This compound possesses a stereogenic center at the second carbon of the butanoic acid chain (the α-carbon), meaning it exists as a pair of enantiomers (R- and S-isomers). dss.go.thuou.ac.in Enantiomers have identical physical properties in an achiral environment but can exhibit significantly different pharmacological and toxicological profiles in a chiral biological system. nih.gov Therefore, the ability to separate and quantify individual enantiomers is critically important.

While specialized chiral stationary phase (CSP) columns can be used for direct separation, an alternative and widely used method is indirect enantioseparation via derivatization. diva-portal.org This strategy involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral analytical techniques like reversed-phase high-performance liquid chromatography (HPLC). researchgate.netnih.gov

The selection of the CDA is crucial and depends on the functional group of the analyte. For carboxylic acids like this compound, chiral amines are frequently used as CDAs to form diastereomeric amides. nih.gov The reaction typically requires activation of the carboxylic acid, similar to the hydrazine (B178648) derivatization process. researchgate.net The resulting diastereomers can then be separated chromatographically and quantified. The effectiveness of a CDA is evaluated based on the ease of the reaction, the separation resolution of the resulting diastereomers, and the detection sensitivity. nih.gov

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Carboxylic Acid Analysis

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Analytical Technique | Reference |

|---|---|---|---|---|

| (R)-(+)-4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-APy | Carboxylic Acids | HPLC-MS/MS | nih.gov |

| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine | PMP | Carboxylic Acids | HPLC-MS/MS | nih.gov |

| (R)-(-)-1-Aminoindan | AI | Carboxylic Acids | HPLC-MS/MS | nih.gov |

| (S)-Anabasine | (S)-ANA | Carboxylic Acids | HPLC-MS | nih.gov |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's acid | Alcohols, Amines | NMR Spectroscopy | wikipedia.org |

| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Alcohols | NMR Spectroscopy | wikipedia.org |

Exploitation of Reactivity as a Building Block for Complex Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the synthesis of more complex molecular architectures. this compound is a valuable building block due to the presence of multiple reactive sites that can be selectively modified. Its structure contains a carboxylic acid, a nitroaromatic system, and an ether linkage, offering numerous possibilities for synthetic transformations.

The diverse reactivity of nitro compounds makes them versatile intermediates in organic synthesis. frontiersin.org The nitro group on the aromatic ring is a particularly useful functional handle. It can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation, metal/acid reduction). This resulting aniline derivative opens up a vast array of subsequent chemical transformations. The amino group can be diazotized and converted to a wide range of other substituents (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions. It can also be acylated to form amides, alkylated, or used in the construction of heterocyclic rings.

Simultaneously, the carboxylic acid group can be converted into other functional groups such as esters, amides, acid chlorides, or alcohols (via reduction). This dual functionality allows for a modular approach to synthesis, where different parts of the molecule can be elaborated to build complexity. For instance, the carboxylic acid could be coupled with an amino acid, while the nitro group is converted to an amine and coupled with another carboxylic acid, creating a larger, multifunctional molecule. This strategic utility makes compounds like this compound valuable starting materials for synthesizing novel compounds, including those with potential pharmaceutical relevance, analogous to how the fibric acid pharmacophore has been a key structure in medicinal chemistry. researchgate.net

Iv. Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-(3-Methyl-4-nitrophenoxy)butanoic acid, a comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would allow for the complete assignment of all proton and carbon signals.

The predicted ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing significant deshielding effects. The predicted data is typically generated for a standard solvent like deuterated chloroform (B151607) (CDCl₃).

The aromatic region of the spectrum is anticipated to show three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded. The protons of the butanoic acid moiety will exhibit characteristic shifts and coupling patterns. The methine proton (CH) alpha to the ether linkage and the carboxylic acid group will be significantly deshielded. The methylene (B1212753) protons (CH₂) will appear as a multiplet due to coupling with both the methine and the terminal methyl protons. The methyl group of the butanoic acid chain will appear as a triplet in the upfield region of the spectrum. The methyl group attached to the aromatic ring will appear as a singlet in the aromatic methyl region. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift.

A detailed assignment of the predicted ¹H NMR signals is presented in the table below.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 4.6 - 4.8 | Triplet | 6.0 - 7.0 |

| H-3 | 1.9 - 2.1 | Multiplet | |

| H-4 | 0.9 - 1.1 | Triplet | 7.0 - 8.0 |

| H-2' | 6.8 - 7.0 | Doublet | 2.0 - 3.0 |

| H-5' | 7.2 - 7.4 | Doublet of Doublets | 8.0 - 9.0, 2.0 - 3.0 |

| H-6' | 7.9 - 8.1 | Doublet | 8.0 - 9.0 |

| 3'-CH₃ | 2.3 - 2.5 | Singlet | |

| COOH | 10.0 - 12.0 | Broad Singlet |

Note: The data in this table is predicted and may vary from experimental values.

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to show eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbonyl carbon of the carboxylic acid is expected to be the most deshielded signal, appearing at the downfield end of the spectrum. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents (nitro, methyl, and ether linkage). The carbon atom bearing the nitro group and the carbon atom with the ether linkage are expected to be significantly deshielded. The aliphatic carbons of the butanoic acid chain will appear in the upfield region of the spectrum.

The predicted assignments for the ¹³C NMR spectrum are detailed in the following table.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 175 - 180 |

| C-2 (CH) | 75 - 80 |

| C-3 (CH₂) | 25 - 30 |

| C-4 (CH₃) | 10 - 15 |

| C-1' | 155 - 160 |

| C-2' | 115 - 120 |

| C-3' | 130 - 135 |

| C-4' | 140 - 145 |

| C-5' | 120 - 125 |

| C-6' | 125 - 130 |

| 3'-CH₃ | 15 - 20 |

Note: The data in this table is predicted and may vary from experimental values.

To definitively establish the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. For instance, correlations would be expected between the methine proton (H-2) and the methylene protons (H-3), and between the methylene protons (H-3) and the terminal methyl protons (H-4) of the butanoic acid chain. This would confirm the butanoic acid spin system.

An HMBC spectrum provides correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different fragments of the molecule. Key expected HMBC correlations would include:

The methine proton (H-2) showing a correlation to the carbonyl carbon (C-1) and the aromatic carbon C-1'.

The aromatic protons showing correlations to neighboring aromatic carbons and the carbon of the aromatic methyl group.

The protons of the aromatic methyl group showing correlations to the adjacent aromatic carbons.

Together, these 2D NMR techniques would provide unambiguous evidence for the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like carboxylic acids. In positive ion mode ESI-MS, this compound would be expected to be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular formula C₁₁H₁₃NO₅, the exact mass of the neutral molecule is 239.0794 Da. Therefore, the expected m/z values would be:

[M+H]⁺: 240.0867

[M+Na]⁺: 262.0686

[M+K]⁺: 278.0426

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 238.0721. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy, further confirming the molecular formula.

MALDI-ToF MS is another soft ionization technique, often used for larger molecules, but it can also be applied to smaller organic compounds with the appropriate matrix. In a MALDI-ToF experiment, this compound would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Upon laser irradiation, the analyte molecules are desorbed and ionized. Similar to ESI-MS, the primary ions observed would likely be the protonated molecule [M+H]⁺ and adducts with alkali metals like [M+Na]⁺ and [M+K]⁺. The time-of-flight analyzer would provide high-resolution mass measurements, allowing for the confirmation of the molecular weight and elemental composition. The choice of matrix is crucial to minimize fragmentation and maximize the signal of the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the detection, quantification, and structural confirmation of this compound, particularly at trace levels in complex matrices. A typical method would employ reverse-phase high-performance liquid chromatography (HPLC) for separation, coupled to a tandem mass spectrometer for detection.

Given the acidic nature of the butanoic acid moiety, electrospray ionization (ESI) in negative mode would be the most effective method for generating the parent ion. In this mode, the molecule would deprotonate to form the [M-H]⁻ ion. For this compound, with a molecular weight of 239.23 g/mol , the expected parent ion would have a mass-to-charge ratio (m/z) of 238.2. matrixscientific.com

Collision-induced dissociation (CID) of this parent ion in the second stage of the mass spectrometer (MS/MS) would produce a characteristic fragmentation pattern useful for unambiguous identification. Predicted fragmentation pathways would include the loss of the carboxyl group (CO₂), cleavage of the ether bond, and fragmentation of the butanoic acid side chain.

In the context of metabolomics, LC-MS/MS would be crucial for identifying potential biotransformation products. Metabolic pathways could include the reduction of the nitro group to an amino group, hydroxylation of the aromatic ring, or modifications to the butanoic acid chain. These metabolites would be identified by their unique parent masses and fragmentation patterns compared to the parent compound.

Table 1: Predicted LC-MS/MS Parameters and Fragments for this compound

| Parameter | Predicted Value/Condition | Description |

|---|---|---|

| Ionization Mode | ESI Negative | Forms the deprotonated molecule [M-H]⁻. |

| Parent Ion (Q1) [M-H]⁻ | m/z 238.2 | Represents the intact molecule minus one proton. |

| Predicted Product Ions (Q3) | m/z 194.2 | Corresponds to the loss of CO₂ (44 Da) from the parent ion. |

| m/z 152.1 | Corresponds to the 3-methyl-4-nitrophenolate anion after cleavage of the ether bond. | |

| m/z 87.1 | Corresponds to the 2-phenoxybutanoic acid fragment ion. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. The spectra are determined by the vibrations of the molecule's chemical bonds.

The IR spectrum is expected to be dominated by several key absorptions. The carboxylic acid functional group would produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to strong hydrogen bonding. docbrown.info The carbonyl (C=O) stretch of the acid would result in an intense, sharp peak around 1700-1725 cm⁻¹. The aromatic nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically near 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. nist.gov Other significant peaks would include C-O-C ether stretches (1200-1275 cm⁻¹) and aromatic C=C stretches (1450-1600 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, would complement the IR data. While the O-H stretch is typically weak in Raman, the symmetric nitro stretch and the aromatic ring vibrations are expected to produce strong, sharp signals, providing a clear fingerprint of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 | Strong, Broad | Weak |

| C=O Stretch | 1700-1725 | Strong | Medium | |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1500-1570 | Strong | Medium-Strong |

| Symmetric Stretch | 1300-1370 | Strong | Strong | |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium | Strong |

| Ether (-C-O-C-) | Asymmetric Stretch | 1200-1275 | Strong | Weak |

| Alkyl Chain | C-H Stretch | 2850-2960 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the primary chromophore is the 3-methyl-4-nitrophenoxy group.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the nitro group and the oxygen atoms of the ether and carboxyl groups. Based on data from similar nitrophenolic compounds, strong absorbance maxima (λmax) can be predicted. These electronic transitions are sensitive to the solvent environment and pH, which can alter the energy levels of the molecular orbitals.

This technique is also highly effective for monitoring the degradation of the compound. Any chemical reaction that modifies the nitrophenyl chromophore, such as the reduction of the nitro group or cleavage of the aromatic ring, would lead to significant changes in the UV-Vis spectrum. For example, the reduction of the nitro group to an amino group would cause a hypsochromic (blue) shift in the absorbance maximum. By tracking these changes over time, the kinetics of degradation can be determined.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Associated Chromophore | Predicted λmax Range (nm) | Description |

|---|---|---|---|

| π → π | Aromatic Ring / Nitro Group | 220-240 | High-energy transition of the conjugated system. |

| π → π | Aromatic Ring / Nitro Group | 290-320 | Lower-energy transition characteristic of the substituted nitrophenyl group. |

| n → π* | Nitro Group / Carbonyl | 330-380 | Low-intensity transition involving non-bonding electrons. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.

Although a crystal structure for this specific compound has not been published, studies on analogous molecules, such as 2-Methyl-2-(4-nitrophenoxy)propanoic acid, provide a strong basis for predicting its solid-state behavior. scispace.comresearchgate.net It is highly probable that this compound would crystallize to form centrosymmetric dimers in the solid state. These dimers are held together by strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. scispace.comresearchgate.net

Table 4: Predicted Crystallographic Parameters and Structural Features for this compound

| Parameter | Predicted Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding | Formation of carboxylic acid dimers, a common motif. researchgate.net |

| π-π Stacking | Interaction between aromatic rings stabilizing the crystal packing. scispace.com | |

| Molecular Conformation | Torsional angles of the ether linkage and butanoic acid chain | Defines the molecule's preferred shape in the solid state. |

V. Theoretical and Computational Chemistry Studies of 2 3 Methyl 4 Nitrophenoxy Butanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(3-Methyl-4-nitrophenoxy)butanoic acid, Density Functional Theory (DFT) would be the method of choice for ground-state properties due to its balance of accuracy and computational cost. Time-Dependent DFT (TDDFT) would be employed to investigate excited-state properties, such as electronic absorption spectra and optical characteristics. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Molecular Geometrical Parameters (Bond Lengths, Bond Angles, Torsion Angles)Once the geometry is optimized, exact geometrical parameters can be extracted. This includes the lengths of all chemical bonds (e.g., C-C, C-O, N-O), the angles between adjacent bonds (e.g., O-C-C), and the torsion (or dihedral) angles that describe the rotation around bonds. This data provides a definitive structural profile of the molecule. A hypothetical data table for selected parameters is shown below to illustrate how this information would be presented.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This data is illustrative and not from an actual calculation on the target molecule.)

| Parameter | Value |

|---|---|

| Bond Length (C=O) | ~1.21 Å |

| Bond Length (C-O, ether) | ~1.37 Å |

| Bond Length (N-O, nitro) | ~1.23 Å |

| Bond Angle (C-N-O, nitro) | ~118° |

| Torsion Angle (C-O-C-C) | Variable |

Electronic Properties: Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Bandgap DeterminationFrontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO is the energy bandgap (ΔE), a key indicator of molecular stability and reactivity. A small bandgap suggests the molecule is more reactive. These calculations also reveal the spatial distribution of these orbitals, showing where the molecule is most likely to interact with other species.

Table 2: Hypothetical Electronic Properties (Note: This data is illustrative and not from an actual calculation on the target molecule.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Bandgap (ΔE) | 4.5 |

Linear and Non-Linear Optical (NLO) PropertiesThe interaction of a molecule with an electric field, such as that from light, determines its optical properties. Computational methods can predict linear polarizability (α) and the first-order hyperpolarizability (β), which are measures of the molecule's linear and non-linear optical (NLO) responses, respectively. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. The presence of electron-donating and electron-withdrawing groups, such as the nitro group in the target molecule, can enhance NLO properties.

Until specific computational research on this compound is conducted and published, a detailed, data-rich analysis as outlined above remains a theoretical projection.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to forecast its binding patterns and affinities within the active sites of various protein targets.

To illustrate the type of data generated in such studies, the following table presents hypothetical binding energies and key interacting residues for this compound with a hypothetical enzyme target.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase | -8.5 | Lys72, Glu91, Leu148 |

| Hypothetical Hydrolase | -7.2 | His264, Ser144, Trp84 |

| Hypothetical Transferase | -6.9 | Arg120, Asp280, Phe118 |

This data is illustrative and not based on experimental results for this specific compound.

The stability of a ligand-target complex is governed by a variety of noncovalent interactions. Computational tools can analyze and visualize these interactions, providing a detailed picture of the binding mode. For this compound, the key noncovalent interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitro group can also act as a hydrogen bond acceptor. These groups are expected to form hydrogen bonds with polar amino acid residues in the binding site.

Van der Waals Interactions: The aromatic ring and the alkyl chain of the butanoic acid moiety would engage in van der Waals interactions with nonpolar residues of the target protein.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The polarized nitro group and the carboxylic acid can have significant electrostatic interactions with charged or polar residues.

In a related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, the crystal structure reveals the importance of intermolecular O—H⋯O hydrogen bonds. nih.govresearchgate.net The packing is also stabilized by offset π–π interactions between adjacent benzene (B151609) rings. nih.govresearchgate.net

The following table details the types of noncovalent interactions that could be predicted for this compound within a hypothetical binding site.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue |

| Hydrogen Bonding | Carboxylic Acid | Ser, Thr, His, Lys, Arg |

| Hydrogen Bonding | Nitro Group | Ser, Thr, Asn, Gln |

| Van der Waals | Methyl Group, Butyl Chain | Ala, Val, Leu, Ile |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |

| Electrostatic | Nitro Group, Carboxylic Acid | Asp, Glu, Lys, Arg |

This table is a theoretical prediction of potential interactions.

Structure-Activity Relationship (SAR) Studies through Computational Modeling and Correlation with Experimental Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is a key component of modern SAR studies. By systematically modifying the structure of this compound in silico and calculating the predicted binding affinity or other relevant properties for each analogue, a computational SAR model can be developed.

For example, a study might involve:

Modifying the substitution pattern: The position and nature of the substituents on the phenyl ring could be altered. For example, moving the methyl group to a different position or replacing the nitro group with other electron-withdrawing or electron-donating groups.

Altering the linker: The length and branching of the butanoic acid chain could be varied.

Correlating with experimental data: The computational predictions would then be correlated with experimentally determined activities of a series of synthesized compounds. This correlation helps in refining the computational model and provides insights into the key structural features required for activity.

Studies on other series of compounds, such as substituted pentanoic acids and quinoxaline–arylfuran derivatives, have demonstrated the utility of molecular docking and SAR to identify key structural features for biological activity. nih.govmdpi.com

The following table provides a hypothetical example of a computational SAR study for analogues of this compound.

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) |

| 1 | 2-(3-Methyl-4-aminophenoxy)butanoic acid | -7.8 |

| 2 | 2-(3-Chloro-4-nitrophenoxy)butanoic acid | -8.9 |

| 3 | 2-(3-Methyl-4-nitrophenoxy)propanoic acid | -8.2 |

| 4 | 3-(3-Methyl-4-nitrophenoxy)butanoic acid | -6.5 |

This data is for illustrative purposes to demonstrate the principles of a computational SAR study.

Simulation and Validation of Spectroscopic Data through Computational Methods

Computational chemistry can be used to predict various spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide accurate predictions of spectroscopic data. For this compound, these calculations could predict:

¹H and ¹³C NMR chemical shifts: These predictions can aid in the assignment of peaks in the experimental NMR spectra.

Vibrational frequencies: The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes of the functional groups present in the molecule.

Electronic transitions: The predicted UV-Vis spectrum can help in understanding the electronic structure of the molecule and the nature of its chromophores.

While specific computational spectroscopic data for this compound is not available, the methodology is well-established. For instance, quantum chemical calculations have been used to study the molecular properties of other organic molecules, providing insights into their electronic structure and reactivity. mdpi.comresearchgate.net

The table below shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

| ¹H NMR (aromatic proton, ppm) | 7.85 | 7.82 |

| ¹³C NMR (carboxyl carbon, ppm) | 175.2 | 174.9 |

| IR (C=O stretch, cm⁻¹) | 1710 | 1715 |

| UV-Vis (λmax, nm) | 285 | 288 |

This table is a hypothetical representation of how computational methods can be used to validate experimental spectroscopic data.

Vi. Advanced Applications in Materials Science and Agrochemistry

Role as Chemical Intermediates and Building Blocks in Organic Synthesis

As a multifunctional molecule, 2-(3-Methyl-4-nitrophenoxy)butanoic acid serves as a versatile building block, or synthon, in the multi-step synthesis of more complex molecules. Its structural components can be chemically modified to produce a variety of fine chemicals, including those with applications in agrochemistry and pharmaceuticals.

Phenoxyalkanoic acids are a well-established class of compounds in the synthesis of fine chemicals, particularly in the agrochemical and pharmaceutical sectors. google.comchemistryjournals.net Derivatives of phenoxyalkanoic acids have been explored for their potential as anti-inflammatory and analgesic agents. nih.gov The synthesis typically involves leveraging the carboxylic acid handle for reactions like esterification or amidation, or modifying the aromatic ring. For instance, a structurally related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its antidyslipidemic (lipid-lowering) activity, highlighting the potential for this class of molecules in medicinal chemistry. nih.govresearchgate.net The synthesis of such fine chemicals relies on precise, often multi-step, pathways where the initial phenoxyalkanoic acid structure is a key intermediate.

Table 1: Examples of Fine Chemicals Derived from Phenoxyalkanoic Acid Scaffolds

| Precursor Class | Target Compound Class | Potential Application | Synthesis Strategy |

| Phenoxypropionic Acids | Pyridyloxyphenoxy Alkanoates | Anti-inflammatory Agents | Esterification and coupling reactions. nih.gov |

| Nitrophenoxypropanoic Acids | Clofibric Acid Analogs | Antidyslipidemic Agents | Bioisosteric replacement (e.g., NO2 for Cl). researchgate.net |

| Phenoxyacetic Acids | Chlorinated Phenoxyacetic Acids | Herbicides | Ring chlorination. google.com |

| Phenoxyalkanoic Acids | Sulphonamide Derivatives | Growth Regulators | Chlorosulfonation followed by amidation. researchgate.net |

The presence of a nitro group on the aromatic ring of this compound is particularly significant for the synthesis of colorants, specifically azo dyes. britannica.com Azo dyes, which constitute the largest group of synthetic colorants, are characterized by the azo group (―N=N―). britannica.comresearchgate.net

The synthesis of an azo dye from this precursor would involve a critical two-step process:

Reduction of the Nitro Group: The nitro group (–NO₂) is first reduced to a primary aromatic amine group (–NH₂). This transformation is a standard procedure in organic synthesis, often accomplished using reagents like tin and hydrochloric acid or catalytic hydrogenation. This step converts the nitrophenoxy derivative into an aminophenoxy derivative.

Diazotization and Coupling: The newly formed aromatic amine is then treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.gov This highly reactive diazonium salt is immediately coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the stable azo linkage, creating the final dye molecule. nih.govsphinxsai.com The specific color of the resulting dye is determined by the precise chemical structure of the aminophenoxy precursor and the coupling component.

Table 2: General Synthetic Pathway for Azo Dyes from Nitroaromatic Precursors

| Step | Reaction Name | Key Reagents | Intermediate/Product | Functional Group Transformation |

| 1 | Nitro Reduction | Sn/HCl or H₂, Pd/C | Aromatic Amine | –NO₂ → –NH₂ |

| 2 | Diazotization | NaNO₂ / HCl (0-5 °C) | Diazonium Salt | –NH₂ → –N₂⁺Cl⁻ |

| 3 | Azo Coupling | Phenol or Aniline derivative | Azo Dye | –N₂⁺Cl⁻ → –N=N–Ar |

Materials Science Applications of Phenoxybutanoic Acid Derivatives

The functional groups within phenoxybutanoic acid derivatives allow them to be incorporated into polymer structures, either as part of the main chain or as pendant groups. This integration can impart specific, desirable properties to the resulting material, such as photo-responsiveness or tunable biological interactions.

The nitroaromatic moiety present in this compound is analogous to photolabile protecting groups, such as the o-nitrobenzyl group, which are known to cleave upon exposure to UV light. researchgate.net This characteristic allows its derivatives to be used as building blocks for photodegradable materials. When integrated into a polymer chain, these light-sensitive groups can act as predetermined breaking points. Upon irradiation, the backbone of the polymer cleaves, reducing its molecular weight and altering its physical properties. researchgate.net This principle is utilized in applications like photoresists for microelectronics and on-demand drug delivery systems.

A closely related compound, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, is specifically described as a "photolinker," confirming the utility of this chemical class in creating light-sensitive materials. sigmaaldrich.combroadpharm.com In hydrogels, incorporating such derivatives can create materials that soften, dissolve, or release encapsulated cargo when exposed to a specific wavelength of light.